N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Description
N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of phenyl, pyrazol, and oxadiazolo groups
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-9-5-6-13(7-10(9)2)18-16-17(24-12(4)8-11(3)21-24)20-15-14(19-16)22-25-23-15/h5-8H,1-4H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKNGADSMGBMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazin-6-amine structure, followed by the introduction of the oxadiazolo and pyrazol groups through a series of condensation and cyclization reactions. Common reagents used in these steps include hydrazine derivatives, nitriles, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-phenylacrylamide
- N-(2,4-dimethylphenyl)-3-phenylacrylamide
Uniqueness
Compared to similar compounds, N-(3,4-dimethylphenyl)-5-(3,5-dimethylpyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine stands out due to its unique combination of functional groups and structural complexity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
